molecular formula C21H26N2O B5787504 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B5787504
M. Wt: 322.4 g/mol
InChI Key: WSAOTLRZRJTPDK-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as PEPAP, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been shown to have a wide range of biological activities. In

Scientific Research Applications

1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology. It has been shown to have anxiolytic and antidepressant effects in animal models, and may have potential as a treatment for anxiety and depression in humans. Additionally, this compound has been shown to have antinociceptive effects, indicating that it may have potential as a pain reliever.

Mechanism of Action

The exact mechanism of action of 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. Specifically, this compound has been shown to increase the levels of serotonin and dopamine in certain regions of the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on serotonin and dopamine levels, this compound has been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and other mood disorders. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine as a research tool is its relatively simple synthesis method and high yield. Additionally, this compound has been shown to have a good safety profile in animal studies, indicating that it may have potential as a therapeutic agent in humans. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it more difficult to develop as a therapeutic agent.

Future Directions

There are a number of potential future directions for research on 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is the development of this compound derivatives with improved therapeutic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound, which may help to identify new therapeutic targets. Finally, clinical trials in humans are needed to determine the safety and efficacy of this compound as a therapeutic agent for anxiety, depression, and pain.

Synthesis Methods

The synthesis of 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the reaction of 4-methoxybenzyl chloride with 3-phenyl-2-propen-1-amine in the presence of piperazine. The reaction proceeds through the formation of an intermediate, which is then converted to this compound. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-24-21-11-9-20(10-12-21)18-23-16-14-22(15-17-23)13-5-8-19-6-3-2-4-7-19/h2-12H,13-18H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAOTLRZRJTPDK-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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